Aqua-ceramide

Description

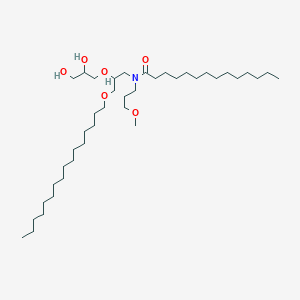

Propriétés

Numéro CAS |

185740-18-5 |

|---|---|

Formule moléculaire |

C40H81NO6 |

Poids moléculaire |

672.1 g/mol |

Nom IUPAC |

N-[2-(2,3-dihydroxypropoxy)-3-hexadecoxypropyl]-N-(3-methoxypropyl)tetradecanamide |

InChI |

InChI=1S/C40H81NO6/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-33-46-37-39(47-36-38(43)35-42)34-41(31-29-32-45-3)40(44)30-27-25-23-21-19-15-13-11-9-7-5-2/h38-39,42-43H,4-37H2,1-3H3 |

Clé InChI |

KHWYIJAORSAUBD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |

SMILES canonique |

CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to Water-Soluble Ceramides: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of lipid molecules composed of a sphingosine (B13886) backbone and a fatty acid, are integral components of cell membranes and critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation. Their inherent hydrophobicity, however, presents a significant challenge for their use as therapeutic agents, limiting their bioavailability and ease of formulation. This technical guide provides an in-depth exploration of the chemical structures of water-soluble ceramides, detailing the modifications that enhance their aqueous solubility. We present a compilation of quantitative solubility data, detailed experimental protocols for the synthesis and characterization of these modified ceramides, and an overview of their impact on cellular signaling pathways, visualized through comprehensive diagrams. This guide is intended to be a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of ceramides.

The Challenge of Ceramide Insolubility

Natural ceramides are waxy, lipid-soluble molecules, a characteristic dictated by their long hydrocarbon chains in both the sphingosine and fatty acid moieties. This hydrophobicity leads to their poor solubility in aqueous solutions, making them difficult to administer in biological systems and challenging to formulate into pharmaceutical preparations. Overcoming this limitation is paramount to unlocking their therapeutic potential.

Strategies for Imparting Water Solubility

To enhance the aqueous solubility of ceramides, two primary chemical modification strategies have been developed: glycosylation and the synthesis of ceramide analogs with hydrophilic moieties.

Glycosylation: The Formation of Glycosylceramides

One of the most effective methods to increase the water solubility of ceramides is through glycosylation, the attachment of one or more sugar units to the primary hydroxyl group of the sphingosine backbone. The resulting molecules, known as glycosylceramides or glycosphingolipids, exhibit significantly improved aqueous solubility due to the hydrophilic nature of the carbohydrate moiety.

The complexity of the attached glycan can range from a single monosaccharide (e.g., glucose to form glucosylceramide, or galactose to form galactosylceramide) to intricate oligosaccharide chains. The water solubility of these compounds generally increases with the number of sugar residues.

Synthesis of Water-Soluble Ceramide Analogs

Another approach involves the synthesis of ceramide analogs where structural modifications introduce hydrophilic characteristics. These modifications can include:

-

Short-chain Acyl Groups: Replacing the long-chain fatty acid with a short-chain one (e.g., C2 to C8) reduces the overall hydrophobicity of the molecule.

-

Introduction of Polar Functional Groups: The incorporation of polar groups, such as hydroxyl (-OH) or imine (=NH) functionalities, into the ceramide structure can increase its affinity for water.

-

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the water solubility and bioavailability of hydrophobic molecules, including ceramides. The long, flexible, and hydrophilic PEG chains effectively shield the hydrophobic ceramide core, rendering the conjugate water-soluble.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the water solubility of various ceramide derivatives. It is important to note that precise solubility values can be influenced by factors such as pH, temperature, and the specific isomer of the ceramide.

| Ceramide Derivative | Modification | Reported Water Solubility | Reference |

| C24:1 Ceramide | Long-chain unsaturated | <20 µg/mL in PBS (pH 7.2) | [2] |

| C24:1 Ceramide | Long-chain unsaturated | ~0.5 mg/mL in 1:1 ethanol:PBS | [2] |

| Lyso-lactosylceramide | Glycosylation | Soluble in water | [3] |

| Lyso-globotriaosylceramide | Glycosylation | Soluble in water | [3] |

| Globotriaosylceramide analogue | Synthetic, water-soluble | Water-soluble | [4] |

| Galactosylceramide analogues | Truncated alkyl chains | Water-soluble | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of water-soluble ceramides.

Synthesis of Glycosylceramides

Protocol: Synthesis of β-O-Glucosylceramides via Intramolecular Fatty Acyl Group Migration

This protocol describes a method for synthesizing β-O-glucosylceramides where the fatty acyl group acts as both a protecting and a migrating group.

Materials:

-

Sphingosine or per-acetylated glucosyl sphingosine

-

Fatty acid

-

Tetrachlorophthalimido (TCP) protecting group

-

Appropriate solvents and reagents for reaction and purification

Procedure:

-

Protection: Protect the amino group of the sphingosine or glucosyl sphingosine with the tetrachlorophthalimido (TCP) group.

-

Acylation: Acylate the hydroxyl group(s) with the desired fatty acid.

-

Deprotection and Migration: Remove the TCP group using ethylenediamine as a mild base at room temperature. This will induce an intramolecular fatty acyl group migration from the oxygen to the nitrogen, yielding the N-acylated product.

-

Deacetylation (for glucosylceramides): If starting with per-acetylated glucosyl sphingosine, perform a deacetylation reaction to yield the final β-O-glucosylceramide.

-

Purification: Purify the final product using column chromatography.

Characterization of Water-Soluble Ceramides

Protocol: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of individual ceramide species.[6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Dissolve the ceramide sample in a suitable organic solvent. For biological samples, a lipid extraction step is required.

-

Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., C8 or C18 reverse-phase) and elute with a gradient of organic solvents (e.g., acetonitrile, methanol, isopropanol) and water, often with additives like formic acid to improve ionization.

-

Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer. Set the instrument to acquire data in a mode that allows for the specific detection and fragmentation of the target ceramide species (e.g., Multiple Reaction Monitoring - MRM).

-

Data Analysis: Identify and quantify the ceramide species based on their retention times and specific precursor-to-product ion transitions.

Signaling Pathways of Water-Soluble Ceramides

Ceramides and their water-soluble derivatives are potent signaling molecules that can influence a variety of cellular pathways. The addition of hydrophilic moieties can alter their cellular uptake, subcellular localization, and interaction with downstream effectors.

Ceramide-Mediated Apoptosis

Ceramide is a well-established pro-apoptotic molecule.[7] It can be generated in response to various cellular stresses and can activate downstream signaling cascades leading to programmed cell death. Key targets in the ceramide-mediated apoptotic pathway include protein phosphatases (PP1 and PP2A), protein kinases (such as JNK), and caspases.[8][9]

Glucosylceramide Signaling and Cell Proliferation

Glucosylceramide, a common water-soluble ceramide derivative, can have opposing effects to ceramide, often promoting cell survival and proliferation.[10] It is synthesized from ceramide by the enzyme glucosylceramide synthase (GCS). The balance between ceramide and glucosylceramide levels is a critical determinant of cell fate.

Experimental Workflow for Studying Ceramide Signaling

To investigate the effects of water-soluble ceramides on cellular signaling, a systematic experimental workflow is essential. This typically involves cell treatment, sample preparation, and analysis of key signaling molecules.

Conclusion

The development of water-soluble ceramides represents a significant advancement in the therapeutic application of this important class of bioactive lipids. By overcoming the inherent insolubility of natural ceramides through glycosylation and the synthesis of hydrophilic analogs, researchers are now better equipped to explore their roles in health and disease. This guide provides a comprehensive overview of the chemical structures, synthesis, and biological activities of water-soluble ceramides, serving as a foundational resource for further research and development in this promising field. The detailed protocols and signaling pathway diagrams are intended to facilitate the design and execution of experiments aimed at elucidating the complex biology of ceramides and translating these findings into novel therapeutic strategies.

References

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Oligoglycosylceramides | Cyberlipid [cyberlipid.gerli.com]

- 5. Asymmetric synthesis of water-soluble analogues of galactosylceramide, an HIV-1 receptor: new tools to study virus-glycolipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]

Illuminating the Path Forward: A Technical Guide to the Synthesis of Novel Ceramide Analogs

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of sphingolipids, are central players in a complex network of cellular signaling pathways, governing critical processes such as apoptosis, cell cycle arrest, and senescence. Their role as tumor suppressor lipids has spurred significant interest in the development of novel ceramide analogs as potential therapeutic agents, particularly in oncology. This technical guide provides an in-depth exploration of the synthesis pathways for creating these innovative molecules, offering detailed experimental protocols, comparative data on their biological activity, and visualizations of the key signaling cascades they modulate.

Quantitative Analysis of Bioactive Ceramide Analogs

The efficacy of newly synthesized ceramide analogs is a crucial aspect of their development. The following tables summarize the in vitro cytotoxic activities of various analogs against different human cancer cell lines, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Ceramide Analogs in Human Cancer Cell Lines

| Analog ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | CCRF-CEM (Leukemia) | 1.7 | [1] |

| 2 | CCRF-CEM (Leukemia) | 7.9 | [1] |

| C2-ceramide | CCRF-CEM (Leukemia) | 31.6 | [1] |

| Analog 315 | MDA-MB-231 (Breast) | 12.56 | [2] |

| Analog 315 | MCF-7 (Breast) | 12.52 | [2] |

| Analog 315 | MCF-7TN-R (Resistant Breast) | 24.59 | [2] |

| 3-OH flavone (B191248) analog | MDA-MB-231 (Breast) | 10.67 | [2] |

| 3-OH flavone analog | MCF-7 (Breast) | 19.33 | [2] |

| 3-OH flavone analog | MCF-7TN-R (Resistant Breast) | 14.56 | [2] |

| 6-OH flavone analog | MDA-MB-231 (Breast) | 13.76 | [2] |

| 6-OH flavone analog | MCF-7 (Breast) | 13.72 | [2] |

| 6-OH flavone analog | MCF-7TN-R (Resistant Breast) | 13.17 | [2] |

| 7-OH flavone analog | MDA-MB-231 (Breast) | 18.38 | [2] |

| 7-OH flavone analog | MCF-7 (Breast) | 18.39 | [2] |

| 7-OH flavone analog | MCF-7TN-R (Resistant Breast) | 24.24 | [2] |

| B13 analog (15) | PC-3 (Prostate) | 29.2 | [3] |

| B13 analog (15) | HL-60 (Leukemia) | 20.7 | [3] |

Core Synthetic Methodologies

The synthesis of novel ceramide analogs involves a variety of chemical strategies. Below are detailed protocols for key synthetic transformations, providing a foundation for the creation of diverse analog libraries.

General Procedure for Ceramide Synthesis via Carbodiimide (B86325) Coupling

This method describes a direct coupling of a long-chain sphingoid base with a fatty acid using a mixed carbodiimide, a versatile approach for generating a wide range of ceramides.[4]

Materials:

-

Sphing-4-enine or Sphinganine

-

Fatty acid (saturated, unsaturated, or 2-hydroxy)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Solvent (e.g., Tetrahydrofuran)

Protocol:

-

Dissolve the sphingoid base and the fatty acid in the chosen solvent.

-

Add the mixed carbodiimide (EDCI) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product by column chromatography to obtain the desired ceramide.

-

This method typically yields 60-75% of the final product.[4]

Synthesis of Fluorescent Ceramide Analogs via Click Chemistry

Fluorescently labeled ceramides are invaluable tools for studying their subcellular localization and trafficking. This protocol details the synthesis of a fluorescent ceramide analog using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a prime example of click chemistry.[5][6]

Materials:

-

Azide-tagged ceramide precursor

-

Alkyne-functionalized fluorophore (e.g., 1,8-naphthalimide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

L-Ascorbic acid

-

Tris(triazolyl)amine ligand

-

Solvent (e.g., Dimethylsulfoxide - DMSO)

Protocol for In Situ Labeling in Liposomes:

-

Prepare liposomes containing the azide-tagged ceramide analog.

-

Prepare a "click labeling solution" containing CuSO₄, L-ascorbic acid, the tris(triazolyl)amine ligand, and the alkyne-fluorophore in DMSO.

-

Add the click labeling solution to the liposome (B1194612) suspension.

-

Incubate the mixture in the dark at room temperature for approximately 1.5 hours to allow the cycloaddition reaction to proceed.

-

The resulting fluorescently labeled ceramide can then be analyzed by fluorescence spectroscopy.

Synthesis of a Bifunctional Photo-activatable and Clickable Ceramide Analog (pacCer)

This protocol outlines the synthesis of a sophisticated ceramide analog containing both a photo-activatable diazirine group and a clickable alkyne group, enabling covalent cross-linking to interacting proteins and subsequent identification via click chemistry.[7]

Materials:

-

Photo-activatable and clickable fatty acid (pacFA)

-

D-erythro-sphingosine

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Solvent

Protocol:

-

Synthesize the photo-activatable and clickable fatty acid (pacFA) as previously described.[7]

-

Couple the synthesized pacFA to D-erythro-sphingosine using EDCI and HOBt as condensing reagents.

-

Purify the resulting product to yield the pacCer analog. This procedure has been reported to have an overall yield of 85%.[7]

Experimental Workflows and Signaling Pathways

Understanding the mechanism of action of novel ceramide analogs requires insight into their effects on cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key experimental workflows and the central role of ceramides in apoptosis.

Conclusion

The synthesis of novel ceramide analogs represents a promising avenue for the development of next-generation therapeutics. The methodologies and data presented in this guide offer a comprehensive resource for researchers in this dynamic field. By leveraging these synthetic strategies and a deeper understanding of the underlying signaling pathways, the scientific community can continue to innovate and create potent new molecules with the potential to address significant unmet medical needs, particularly in the realm of cancer therapy.

References

- 1. Design, synthesis, and characterization of the antitumor activity of novel ceramide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gavinpublishers.com [gavinpublishers.com]

- 3. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In situ synthesis of fluorescent membrane lipids (ceramides) using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Ceramides in Cellular Signaling Pathways

A Note on Terminology: The term "aqua-ceramides" is not a standard scientific term in the context of cellular signaling. It is predominantly used in the cosmetic and skincare industry. This technical guide will focus on the well-established role of ceramides (B1148491) , a class of bioactive sphingolipids, in cellular signaling within the aqueous environment of the cell.

Introduction

Ceramides are central bioactive lipids that function not only as structural components of cellular membranes but also as potent signaling molecules.[1][2][3] Comprised of a sphingoid base linked to a fatty acid, their unique amphipathic and hydrophobic properties allow them to influence membrane dynamics by organizing into microdomains.[3][4] Beyond their structural role, ceramides have emerged as critical second messengers in a multitude of cellular signaling pathways.[5][6][7] They are key mediators of cellular stress responses, including inflammation, oxidative stress, growth inhibition, apoptosis, and autophagy.[3][4] The dysregulation of ceramide metabolism has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[1][8][9][10] This guide provides a comprehensive overview of the synthesis of ceramides, their role in key cellular signaling pathways, and the experimental methodologies used to study them, tailored for researchers, scientists, and drug development professionals.

Ceramide Metabolism: A Tightly Regulated Network

The cellular concentration of ceramides is meticulously controlled through a balance of synthesis and degradation pathways. There are three primary pathways for ceramide generation within the cell: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[11][12]

De Novo Synthesis Pathway

The de novo synthesis of ceramides begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, a reaction catalyzed by serine palmitoyltransferase (SPT).[2][8] This is followed by a series of enzymatic reactions, including reduction to sphinganine, acylation by ceramide synthases (CerS) to form dihydroceramide (B1258172), and finally desaturation by dihydroceramide desaturase to produce ceramide.[8]

Sphingomyelin Hydrolysis Pathway

This pathway involves the hydrolysis of sphingomyelin, a major component of the plasma membrane, into ceramide and phosphocholine. This reaction is catalyzed by sphingomyelinases (SMases), which are classified based on their optimal pH (acid, neutral, and alkaline).[11] Activation of SMases by various stimuli, such as cytokines (e.g., TNF-α) and environmental stresses, leads to a rapid increase in cellular ceramide levels.[5][11][13]

Salvage Pathway

The salvage pathway recycles complex sphingolipids back into ceramides. This process occurs in the lysosomes, where complex sphingolipids are broken down into sphingosine (B13886), which can then be re-acylated by ceramide synthases to form ceramide.[1][8]

The interplay between these pathways is crucial for maintaining cellular homeostasis. The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) dictates the cell's fate.[1]

Figure 1: Overview of the major pathways of ceramide biosynthesis.

Role of Ceramides in Cellular Signaling

Ceramides exert their signaling functions through various mechanisms, including direct interaction with effector proteins and by altering the biophysical properties of membranes to form ceramide-rich platforms.[13][14] These platforms can cluster receptor molecules and facilitate downstream signaling events.[13]

Apoptosis

Ceramide is a well-established second messenger in the activation of the apoptotic cascade.[5][6][15] A variety of stimuli, including cytokines like TNF-α, and environmental stresses such as UV radiation and heat shock, utilize ceramide to signal for apoptosis.[13][15] Ceramide-mediated apoptosis can occur through several pathways:

-

Mitochondrial Pathway: Ceramides can induce mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of caspases.[1]

-

Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: In many cell systems, ceramide links to the SAPK/JNK cascade to signal for apoptosis.[5][15]

-

Protein Phosphatases: Ceramides can activate protein phosphatases, such as PP1 and PP2A, which are referred to as ceramide-activated protein phosphatases (CAPPs).[4] These phosphatases can dephosphorylate and inactivate pro-survival proteins like Akt.[4]

-

Death Receptor Clustering: The formation of ceramide-rich platforms in the cell membrane facilitates the clustering of death receptors, such as CD95 (Fas), which amplifies the apoptotic signal.[13]

Figure 2: Ceramide-mediated apoptotic signaling pathways.

Cell Cycle Arrest

Ceramides play a crucial role in inhibiting cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[16] This is achieved through the modulation of key cell cycle regulators:

-

Retinoblastoma (Rb) Protein: Ceramides can lead to the dephosphorylation of the Rb protein, which is a key inhibitor of cell cycle progression.[17]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Ceramide signaling can upregulate the expression of CDK inhibitors such as p21 and p27.[17][18]

-

Cyclin D1: Ceramide has been shown to decrease the expression of Cyclin D1, a critical protein for G1 phase progression.[18]

The combination of these effects prevents cells from entering the S phase, thereby halting proliferation.[16]

Figure 3: Mechanisms of ceramide-induced cell cycle arrest.

Inflammation

Ceramides are significant modulators of inflammatory responses.[4][7][19] They can influence the production of inflammatory cytokines and chemokines and impact the function of various immune cells, including neutrophils and macrophages.[4][7] Inflammatory stimuli, such as TNF-α and toll-like receptor (TLR) activation, can increase ceramide production.[20] In turn, elevated ceramide levels can activate inflammatory signaling pathways, including those involving protein kinase C zeta (PKC-ζ) and mitogen-activated protein kinases (MAPKs), leading to the enhanced production of pro-inflammatory cytokines like IL-1β and TNF-α.[4]

Quantitative Data on Ceramide Levels and Signaling

The precise quantification of ceramide species is essential for understanding their roles in cellular signaling. Various studies have measured ceramide levels in different cell types and conditions.

| Cell Type | Condition | Total Ceramide Level (pmol/10^6 cells) | Key Ceramide Species | Reference |

| U937 cells | Basal | 254 ± 5 | N-lignoceroyl, N-palmitoyl, N-nervonoyl sphingosine | [21][22] |

| Molt-4 leukemia cells | Serum withdrawal | 10-15 fold increase | Not specified | [16] |

| Dendritic cells | Basal | 14.88 ± 8.98 nmol/10^6 cells (sum of Cer-FA) | Fatty acids from C10 to C24 | [23] |

Experimental Protocols

Quantification of Ceramide Species by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of different ceramide species.[24]

Methodology:

-

Lipid Extraction:

-

Homogenize tissue or cell pellets in an ice-cold chloroform (B151607):methanol (1:2, v/v) mixture.[25]

-

Add internal standards (e.g., non-physiological odd-chain ceramides like C17:0) to each sample for accurate quantification.[26]

-

Perform a phase separation by adding chloroform and water (or a salt solution).

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Chromatographic Separation:

-

Reconstitute the dried lipid extract in an appropriate buffer.[25]

-

Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column.[26]

-

Separate the different ceramide species using a gradient of mobile phases, typically consisting of an aqueous solution with formic acid and an organic solution (e.g., acetonitrile/isopropanol) with formic acid.[25]

-

-

Mass Spectrometry Analysis:

-

Introduce the HPLC eluent into a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[25]

-

Perform analysis using multiple reaction monitoring (MRM) to select for the specific parent and daughter ions of each ceramide species.[25]

-

Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.

-

Figure 4: Workflow for ceramide quantification by LC-MS/MS.

Ceramide Kinase Assay

The ceramide kinase (CerK) assay is a specific enzymatic method to quantify the total mass of long-chain ceramides.[27]

Methodology:

-

Lipid Extraction: Extract lipids from the biological sample as described above.

-

Enzymatic Reaction:

-

Extraction of Labeled Product:

-

Stop the reaction by adding a chloroform/methanol mixture.

-

Perform a phase separation by adding a salt solution (e.g., 1M KCl).[28]

-

The radiolabeled ceramide-1-phosphate will be in the lower organic phase.

-

-

Quantification:

-

Measure the radioactivity of the organic phase using a scintillation counter.

-

Calculate the amount of ceramide in the original sample by comparing the radioactivity to a standard curve generated with known amounts of ceramide.

-

Analysis of Ceramide-Protein Interactions

Co-immunoprecipitation and pull-down assays are used to identify proteins that interact with ceramides.

Methodology (Pull-Down Assay):

-

Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) to extract total protein.[29]

-

Immobilization of Ceramide:

-

Use biotinylated ceramide analogs (e.g., biotinylated C6-ceramide).

-

Incubate the biotinylated ceramide with streptavidin-coated magnetic beads to immobilize the ceramide.[29]

-

-

Incubation:

-

Incubate the protein extract with the ceramide-coated beads.[29]

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the ceramide-interacting proteins (CIPs) from the beads.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Identify the proteins of interest by mass spectrometry (proteomics) or Western blotting with specific antibodies.[29]

-

Conclusion

Ceramides are integral players in a complex network of cellular signaling pathways that govern cell fate decisions. Their role as second messengers in apoptosis, cell cycle arrest, and inflammation highlights their importance in both physiological and pathological processes. The ability to form ceramide-rich platforms adds another layer of complexity to their signaling function, allowing for the spatial and temporal regulation of cellular responses. A thorough understanding of ceramide metabolism and signaling, facilitated by robust experimental techniques, is crucial for the development of novel therapeutic strategies targeting diseases associated with dysregulated ceramide levels. Further research into the specific roles of different ceramide species and their downstream effectors will continue to unravel the intricacies of sphingolipid-mediated cell regulation.

References

- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 2. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 3. Ceramide signaling in immunity: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of Ceramides and Other Sphingolipids in Immune Cell Function and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]

- 10. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramides as modulators of cellular and whole-body metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medlink.com [medlink.com]

- 13. Regulation of death receptor signaling and apoptosis by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Control of inflammatory responses by ceramide, sphingosine 1-phosphate and ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Adipocyte Ceramides—The Nexus of Inflammation and Metabolic Disease [frontiersin.org]

- 21. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. karger.com [karger.com]

- 24. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 25. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A specific ceramide kinase assay to measure cellular levels of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Ceramide-Protein Interactions Modulate Ceramide-Associated Lipotoxic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of Synthetic Ceramide Derivatives: A Technical Guide

Executive Summary: Ceramide, a central molecule in sphingolipid metabolism, acts not only as a structural component of cellular membranes but also as a critical second messenger in a variety of signaling pathways, most notably apoptosis. The unique biophysical properties of ceramides (B1148491), particularly their ability to remodel lipid membranes, are fundamental to their biological functions. Synthetic ceramide derivatives, including short-chain, long-chain, unsaturated, and fluorescently-labeled analogs, have become indispensable tools for researchers, scientists, and drug development professionals. These molecules allow for the precise investigation of ceramide-induced membrane alterations and the targeted manipulation of ceramide-mediated signaling pathways. This guide provides an in-depth technical overview of the biophysical effects of synthetic ceramides on lipid membranes, details key signaling pathways, presents experimental protocols for their characterization, and explores their application in research and therapeutics.

The Impact of Ceramide Derivatives on Membrane Biophysical Properties

The introduction of ceramide into a lipid bilayer triggers significant changes in the membrane's physical state and organization. These effects are highly dependent on the specific molecular structure of the ceramide, including the length and saturation of its acyl chain.

Induction of Gel-Phase Domains and Increased Membrane Order

Saturated ceramide derivatives have a profound ordering effect on fluid-phase phospholipid membranes.[1] They readily self-associate through hydrogen bonding and van der Waals interactions, leading to the formation of highly ordered, gel-like domains within the more fluid lipid bilayer.[2][3] This phase separation increases the overall rigidity and order of the membrane.[1][4] In contrast, unsaturated ceramides have a significantly lower ability to induce gel domain formation, highlighting the critical role of acyl chain saturation in dictating membrane lateral organization.[1][5] Studies using deuterium (B1214612) NMR spectroscopy have confirmed that ceramides increase the order parameters of the acyl chains of phospholipids (B1166683) in the fluid state.[3]

Remodeling of Lipid Rafts into Signaling Platforms

Ceramides play a crucial role in the organization of lipid rafts—specialized membrane microdomains enriched in sphingolipids and cholesterol.[6][7] Upon generation, typically through the enzymatic activity of sphingomyelinase on sphingomyelin (B164518), ceramides alter the biophysical properties of these rafts.[6][8] This leads to the coalescence of smaller, pre-existing rafts into larger, more stable ceramide-enriched membrane platforms.[6][9] These platforms serve to cluster receptor molecules and organize intracellular signaling components, effectively amplifying signals for processes like apoptosis.[8]

Complex Interactions with Cholesterol

The interplay between ceramide and cholesterol is a key factor in membrane organization. At high concentrations, cholesterol can solubilize ceramide-rich gel domains, increasing the miscibility of ceramide within fluid membranes.[10][11] Conversely, natural and saturated synthetic ceramides have been shown to selectively displace cholesterol from ordered lipid domains.[12][13] This displacement is thought to arise from competition between the small polar headgroups of ceramide and cholesterol for the limited interstitial space within the raft, a process driven by the need to minimize unfavorable contact between their hydrocarbon chains and the aqueous environment.[12]

Alteration of Membrane Permeability and Pore Formation

A critical biophysical property of ceramide is its ability to increase membrane permeability.[14] Both short- and long-chain ceramides can self-assemble to form large, stable channels or pores within lipid membranes, including the mitochondrial outer membrane.[15][16] Electron microscopy has visualized these pores, with diameters around 10 nm, which are large enough to permit the passage of proteins like cytochrome c.[15] This event is a crucial step in the intrinsic apoptotic pathway.[2][15] While the precise mechanism is debated—with evidence supporting both structured barrel-stave channels and more general membrane destabilization—the permeabilizing effect of ceramide is a well-established phenomenon.[14][15]

Data Summary: Influence of Ceramide Structure on Membrane Properties

| Ceramide Derivative Type | Model Membrane System | Key Biophysical Effect | Quantitative Observation | Citations |

| Saturated (C16, C18) | Phosphatidylcholine Liposomes | Strong increase in membrane order; promotion of gel/fluid phase separation. | Promotes gel domain formation at 37°C. | [1][4][5] |

| Unsaturated (C18:1) | Phosphatidylcholine Liposomes | No significant ability to form gel domains. | Does not form gel domains at 37°C. | [1][5] |

| Unsaturated (C24:1) | Phosphatidylcholine Liposomes | Lower ability to form gel domains compared to saturated counterparts. | Lower propensity for gel domain formation at 37°C. | [1][5] |

| Very Long-Chain (C24) | Phosphatidylcholine Liposomes | Formation of interdigitated phases and tubular structures. | N/A | [1][5] |

| Natural & Saturated | Raft-mimicking Vesicles | Displaces cholesterol from ordered domains. | N/A | [12][13] |

| Short- & Long-Chain | Mitochondrial & Artificial Membranes | Formation of large, stable pores. | Pore diameter of ~10 nm observed. | [15] |

Ceramide-Mediated Signaling Pathways

Ceramide levels in the cell are tightly regulated through a balance of synthesis, degradation, and conversion pathways. As a second messenger, ceramide initiates signaling cascades that control cellular fate.

Overview of Ceramide Metabolism

Ceramide can be generated through three primary routes:

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[17][18] Subsequent steps lead to the formation of dihydroceramide, which is then desaturated to produce ceramide.[17]

-

Sphingomyelin Hydrolysis: In response to various cellular stresses, such as TNF-α signaling or chemotherapy, the enzyme sphingomyelinase (SMase) hydrolyzes sphingomyelin in the cell membrane to rapidly generate ceramide.[19][20] This is often referred to as the "sphingomyelin cycle."[19]

-

Salvage Pathway: This pathway recycles existing sphingolipids. Sphingosine, derived from the breakdown of complex sphingolipids, is re-acylated by ceramide synthase (CerS) to form ceramide.[17][19]

The Apoptotic Signaling Cascade

Ceramide is a potent pro-apoptotic lipid that acts as a central hub for integrating various stress signals.[21] Its accumulation triggers a cascade of events leading to programmed cell death. Key downstream effects include:

-

Activation of Protein Phosphatases: Ceramide activates protein phosphatase 1 (PP1) and PP2a.[19] These enzymes dephosphorylate and thereby modulate the activity of key signaling proteins, including members of the Bcl-2 family (e.g., Bad), shifting the cellular balance towards apoptosis.[20]

-

Stress-Activated Protein Kinase (SAPK) Pathway: Ceramide is a known activator of the SAPK/c-Jun N-terminal kinase (JNK) cascade, a major signaling pathway involved in cellular stress responses and apoptosis.[20][21]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): As previously described, ceramide can form pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates the caspase cascade.[2][15]

Experimental Methodologies

A variety of biophysical techniques are employed to characterize the effects of synthetic ceramide derivatives on model membranes.[22][23]

Experimental Workflow

A typical workflow for investigating the biophysical properties of a synthetic ceramide derivative involves preparing a model membrane system, incorporating the ceramide analog, and then analyzing the system using one or more characterization techniques.

Protocol: Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

-

Objective: To determine the effect of a ceramide derivative on the main phase transition temperature (Tm) of a phospholipid bilayer.

-

Methodology:

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) of a host phospholipid (e.g., DPPC) with and without the synthetic ceramide derivative at various molar ratios. Lipids are dissolved in chloroform, dried under nitrogen to a thin film, and hydrated with buffer above the lipid Tm.

-

Sample Loading: Accurately load a known amount of the vesicle suspension into an aluminum DSC pan. A reference pan is loaded with an identical volume of buffer.

-

DSC Scan: Place the sample and reference pans in the calorimeter. Heat and cool the sample at a controlled rate (e.g., 1-2°C/min) over a temperature range that encompasses the expected phase transition.

-

Data Analysis: The output is a thermogram plotting heat flow versus temperature. The peak of the endothermic transition corresponds to the Tm. Analyze shifts in the Tm and changes in the peak's shape and enthalpy to understand how the ceramide derivative affects the bilayer's thermal properties.

-

Protocol: Fluorescence Spectroscopy with Laurdan for Membrane Order

-

Objective: To measure changes in membrane lipid packing (order) induced by a ceramide derivative.

-

Methodology:

-

Probe and Vesicle Preparation: Prepare LUVs as described above, incorporating the fluorescent probe Laurdan at a low molar ratio (e.g., 1:500 probe:lipid). Prepare separate samples containing the ceramide derivative at desired concentrations.

-

Fluorescence Measurement: Place the vesicle suspension in a temperature-controlled cuvette in a spectrofluorometer. Excite Laurdan at ~350 nm.

-

Emission Spectra: Record the emission spectra from 400 nm to 550 nm. In fluid, disordered membranes, Laurdan emission peaks at ~490 nm. In ordered, gel-like membranes, the peak shifts to ~440 nm due to reduced water penetration in the bilayer.

-

GP Calculation: Quantify the spectral shift by calculating the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀), where I is the fluorescence intensity at the specified wavelength. An increase in the GP value indicates an increase in membrane order.

-

Protocol: Langmuir-Blodgett Monolayer Analysis

-

Objective: To study the packing and phase behavior of ceramide derivatives in a 2D monolayer at an air-water interface.[24]

-

Methodology:

-

Monolayer Formation: A Langmuir-Blodgett trough is filled with an aqueous subphase (e.g., pure water or buffer). The ceramide derivative, alone or mixed with other lipids, is dissolved in a volatile solvent (e.g., chloroform/methanol) and carefully spread onto the subphase surface.

-

Isotherm Measurement: After solvent evaporation, movable barriers compress the monolayer at a constant rate. The surface pressure (the reduction in surface tension) is measured as a function of the area per molecule.

-

Data Analysis: The resulting pressure-area isotherm reveals different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid). The compressibility modulus can be calculated to determine the stiffness of the monolayer. Changes in the isotherm upon addition of the ceramide derivative indicate its effect on lipid packing and phase behavior. This technique can be coupled with Atomic Force Microscopy (AFM) by transferring the monolayer onto a solid substrate for direct visualization of domain structures.[24][25]

-

Applications of Synthetic Ceramide Derivatives

Fluorescently Labeled Ceramides as Research Tools

Fluorescently modified ceramides are powerful tools for visualizing lipid trafficking and membrane dynamics in live cells and model systems.[26][27] Analogs like TopFluor-C1P or ceramides tagged with BODIPY allow for the direct observation of their subcellular localization and diffusion dynamics using techniques like confocal microscopy and Fluorescence Recovery After Photobleaching (FRAP).[28][29] These studies provide insights into how ceramide is transported between organelles and how it interacts with other membrane components in real-time.[28]

Ceramide Analogs in Drug Development

Given that elevated ceramide levels promote apoptosis, developing strategies to increase intracellular ceramide is a promising approach for cancer therapy.[18] Synthetic ceramide analogs are designed to be more stable and cell-permeable than their natural counterparts.[30] Numerous studies have synthesized and screened novel analogs with modifications to the backbone or side chains, identifying compounds that effectively inhibit cancer cell growth, induce apoptosis, and suppress tumor progression in vitro and in vivo.[30][31][32]

Data Summary: Examples of Synthetic Ceramide Derivatives in Research

| Derivative/Analog Type | Key Structural Feature | Application/Purpose | Key Finding | Citations |

| Short-Chain (e.g., C8-Ceramide) | Truncated N-acyl chain | Cell-permeable tool to mimic ceramide action | Induces apoptosis and inhibits clonogenic survival in cancer cells. | [32] |

| TopFluor-C1P | Acyl chain labeled with BODIPY fluorophore | Fluorescent probe for C1P biophysics | Recapitulates endogenous C1P localization and has a slower diffusion coefficient than other membrane lipids. | [28][29][33] |

| Analog 403 | Phenylacetyl amide on side chain | Anti-cancer drug development | Potently inhibits non-small cell lung cancer (NSCLC) growth by inducing apoptosis. | [31] |

| Analog 953 | Sulfonamide functionality in side chain; amide in backbone | Anti-cancer drug development | Exhibits potent anti-NSCLC activity by elevating intracellular ceramide levels. | [31] |

| COUPY/BODIPY-tagged Ceramides | Far-red or green emitting fluorophores | Probes for studying subcellular localization | The attached fluorophore can significantly influence the subcellular distribution pattern of the ceramide probe. | [26][27] |

Conclusion and Future Directions

Synthetic ceramide derivatives are essential for dissecting the complex roles of ceramides in membrane biophysics and cell signaling. They have confirmed that the structure of the ceramide acyl chain is a master regulator of membrane organization, permeability, and the formation of signaling platforms. Methodologies ranging from calorimetry to advanced microscopy have provided a detailed picture of these interactions at a molecular level. Future research will likely focus on developing more sophisticated and targeted derivatives, including photo-activatable or "caged" ceramides, to allow for spatiotemporal control over ceramide generation in living cells. Furthermore, refining the therapeutic window of pro-apoptotic ceramide analogs remains a critical goal in translating these fundamental biophysical insights into effective clinical treatments for diseases like cancer.

References

- 1. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ceramide-enriched membrane domains--structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholesterol-rich fluid membranes solubilize ceramide domains: implications for the structure and dynamics of mammalian intracellular and plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholesterol-rich Fluid Membranes Solubilize Ceramide Domains: IMPLICATIONS FOR THE STRUCTURE AND DYNAMICS OF MAMMALIAN INTRACELLULAR AND PLASMA MEMBRANES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramide selectively displaces cholesterol from ordered lipid domains (rafts): implications for lipid raft structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Does Ceramide Form Channels? The Ceramide-Induced Membrane Permeabilization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Membrane channels formed by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 18. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lipid bilayer characterization - Wikipedia [en.wikipedia.org]

- 23. biolinscientific.com [biolinscientific.com]

- 24. Phase behavior of stratum corneum lipids in mixed Langmuir-Blodgett monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure of Cholesterol/Ceramide Monolayer Mixtures: Implications to the Molecular Organization of Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Investigation of the biophysical properties of a fluorescently modified ceramide-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Investigation of the biophysical properties of a fluorescently modified ceramide-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Design, synthesis, and biological activity of a family of novel ceramide analogues in chemoresistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

De Novo Biosynthesis of Ceramides in Epidermal Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are the cornerstone of the epidermal permeability barrier, constituting over 50% of the lipid mass in the stratum corneum.[1] Their de novo biosynthesis in epidermal keratinocytes is a meticulously regulated multi-step enzymatic process crucial for maintaining skin hydration and protecting against external insults. Dysregulation of this pathway is implicated in various inflammatory and barrier-deficient skin diseases, including atopic dermatitis and psoriasis, making it a prime target for therapeutic intervention.[2][3] This technical guide provides an in-depth exploration of the core biochemical pathways, key enzymatic players, and regulatory networks governing de novo ceramide synthesis in epidermal keratinocytes. It offers detailed experimental protocols for assessing pathway activity, quantitative data on epidermal ceramide composition, and visual representations of the key processes to serve as a comprehensive resource for researchers in dermatology, lipid biology, and drug development.

The Core Biochemical Pathway of De Novo Ceramide Synthesis

The de novo synthesis of ceramides originates in the endoplasmic reticulum (ER) of keratinocytes and involves a canonical sequence of enzymatic reactions.[4][5][6] This pathway is fundamental for generating the diverse pool of ceramides necessary for the formation of the lamellar lipid matrix in the stratum corneum.

The synthesis cascade begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT) .[4][7][8] This reaction forms 3-ketodihydrosphingosine, which is rapidly reduced to dihydrosphingosine by 3-ketodihydrosphingosine reductase (KDSR) .[9][10] The subsequent N-acylation of dihydrosphingosine with a fatty acyl-CoA is carried out by one of six ceramide synthases (CerS) , each exhibiting specificity for fatty acids of different chain lengths.[1][6][11] This step yields dihydroceramide (B1258172). The final step in the formation of the sphingoid base of ceramide is the introduction of a double bond into the dihydroceramide backbone by dihydroceramide desaturase (DEGS) , resulting in the formation of ceramide.[1][9]

Key Enzymes and Their Regulation

The activity of the de novo synthesis pathway is tightly controlled by the expression and activity of its key enzymes.

-

Serine Palmitoyltransferase (SPT): As the rate-limiting enzyme, SPT is a critical control point.[4][7][8] The human SPT complex can exist in different isoforms, with SPTLC1/SPTLC2 and SPTLC1/SPTLC3 combinations influencing the length of the sphingoid base produced.[12] The expression of SPT subunits can be regulated by transcription factors such as CTIP2.[3]

-

Ceramide Synthases (CerS): The diversity of ceramides in the epidermis is largely determined by the six isoforms of CerS (CerS1-6), each with a preference for fatty acyl-CoAs of specific chain lengths.[1][11] For instance, CerS3 is crucial for the synthesis of the ultra-long-chain ceramides (≥C26) that are essential for skin barrier function.[13] The expression of CerS genes can be modulated by cytokines like TNF and IL-17A.[12]

-

Dihydroceramide Desaturase (DEGS): DEGS1 is the primary isoform in the skin responsible for the final desaturation step.[14] Its activity can be influenced by the cellular redox state.[15]

Regulatory Signaling Pathways

The synthesis of ceramides is intricately linked with the process of keratinocyte differentiation. Several signaling pathways have been identified as key regulators.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARβ/δ, play a significant role in promoting keratinocyte differentiation and lipid synthesis.[10][14][16][17] Activation of these nuclear receptors leads to the upregulation of genes involved in ceramide synthesis.[10][18] For example, oat lipid extracts have been shown to activate PPARα and PPARβ/δ, leading to increased ceramide levels in keratinocytes.[10]

Quantitative Data on Epidermal Ceramides

The composition of ceramides in the human stratum corneum is highly complex, with numerous molecular species differing in their sphingoid base and fatty acid chain length. Lipidomics analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the detailed quantification of these species.[1][7][9][19]

| Ceramide Class | Abbreviation | Relative Abundance (%) in Human Stratum Corneum | Key Structural Features |

| Ceramide NS | [NS] | 7.4 - 22.1 | Non-hydroxy fatty acid + Sphingosine |

| Ceramide NDS | [NDS] | 9.8 | Non-hydroxy fatty acid + Dihydrosphingosine |

| Ceramide NP | [NP] | 8.8 - 22.1 | Non-hydroxy fatty acid + Phytosphingosine |

| Ceramide NH | [NH] | 14.5 | Non-hydroxy fatty acid + 6-Hydroxysphingosine |

| Ceramide AS | [AS] | 9.6 | α-hydroxy fatty acid + Sphingosine |

| Ceramide ADS | [ADS] | 1.6 | α-hydroxy fatty acid + Dihydrosphingosine |

| Ceramide AP | [AP] | 8.8 | α-hydroxy fatty acid + Phytosphingosine |

| Ceramide AH | [AH] | 10.8 | α-hydroxy fatty acid + 6-Hydroxysphingosine |

| Ceramide EOS | [EOS] | 6.5 | Esterified ω-hydroxy fatty acid + Sphingosine |

Note: Relative abundance can vary depending on the study, analytical method, and anatomical site.

Experimental Protocols

Accurate measurement of enzyme activities and lipid profiles is essential for studying ceramide biosynthesis.

Serine Palmitoyltransferase (SPT) Activity Assay (Radioactive Method)

This protocol is adapted from established methods for measuring SPT activity in cell lysates.[4][8][20]

Materials:

-

Cell lysis buffer (e.g., 50 mM HEPES pH 8.0, 1 mM EDTA)

-

Protein quantification assay (e.g., BCA)

-

Reaction buffer (50 mM HEPES pH 8.0, 1 mM EDTA, 0.1% (w/v) saponin)

-

L-[³H]serine

-

Palmitoyl-CoA solution

-

Pyridoxal 5'-phosphate (PLP) solution

-

Myriocin (SPT inhibitor) solution

-

Chloroform (B151607)/methanol (B129727) (1:2, v/v)

-

Scintillation cocktail and counter

Procedure:

-

Cell Lysate Preparation:

-

Harvest keratinocytes and wash with PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to pellet debris and collect the supernatant (total cell lysate).

-

Determine protein concentration.

-

-

SPT Reaction:

-

In a reaction tube, combine cell lysate (e.g., 50-100 µg protein) with reaction buffer.

-

For a negative control, pre-incubate a sample with myriocin.

-

Add PLP to the reaction mixture.

-

Initiate the reaction by adding a mixture of L-[³H]serine and palmitoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Lipid Extraction:

-

Stop the reaction by adding chloroform/methanol (1:2).

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

Quantification:

-

Evaporate the solvent from the organic phase.

-

Resuspend the lipid extract in a suitable solvent.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Calculate SPT activity as pmol of [³H]serine incorporated per mg of protein per minute.

-

Ceramide Synthase (CerS) Activity Assay (Fluorescent Method)

This protocol utilizes a fluorescently labeled sphingoid base to measure CerS activity.[21]

Materials:

-

Cell or tissue homogenate

-

Reaction buffer (e.g., 20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% fatty acid-free BSA)

-

NBD-sphinganine

-

Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA)

-

Chloroform/methanol (1:2, v/v)

-

TLC plates and developing solvent (e.g., chloroform/methanol/2M NH₄OH)

-

Fluorescence imaging system

Procedure:

-

Reaction Setup:

-

Combine cell or tissue homogenate (e.g., 20-50 µg protein) with reaction buffer.

-

Add NBD-sphinganine and the desired fatty acyl-CoA.

-

Incubate at 37°C for 30-60 minutes.

-

-

Lipid Extraction and Separation:

-

Terminate the reaction by adding chloroform/methanol (1:2).

-

Extract the lipids as described for the SPT assay.

-

Spot the dried lipid extract onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate NBD-sphinganine from NBD-ceramide.

-

-

Detection and Quantification:

-

Visualize the fluorescent spots using a fluorescence imaging system.

-

Quantify the intensity of the NBD-ceramide spot relative to a standard curve.

-

Express CerS activity as pmol of NBD-ceramide produced per mg of protein per minute.

-

Lipid Extraction from Keratinocytes for LC-MS/MS Analysis

This is a general protocol for extracting total lipids from cultured keratinocytes for subsequent analysis.[22][23][24]

Materials:

-

Cultured keratinocytes

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol

-

Internal standards (e.g., deuterated ceramide species)

-

Nitrogen gas stream

-

LC-MS grade solvents for resuspension

Procedure:

-

Cell Harvesting:

-

Wash cultured keratinocytes with ice-cold PBS.

-

Scrape cells into a glass tube and centrifuge to pellet.

-

-

Lipid Extraction (Bligh & Dyer Method):

-

Resuspend the cell pellet in a mixture of chloroform and methanol (e.g., 1:2, v/v).

-

Add internal standards.

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8.

-

Vortex and centrifuge to separate the phases.

-

-

Sample Preparation for Analysis:

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

-

Experimental and Logical Workflows

A typical workflow for investigating the role of a specific gene or compound in ceramide biosynthesis in keratinocytes involves a series of interconnected experiments.

Conclusion

The de novo biosynthesis of ceramides in epidermal keratinocytes is a fundamental process for skin health. A thorough understanding of its biochemical pathway, key enzymes, and regulatory networks is paramount for developing novel therapeutic strategies for a multitude of skin disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further unravel the complexities of epidermal lipid metabolism and its role in skin barrier function.

References

- 1. Comprehensive quantification of ceramide species in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycosylation of ceramide synthase 6 is required for its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional Control and Transcriptomic Analysis of Lipid Metabolism in Skin barrier formation and Atopic Dermatitis (AD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved method to determine serine palmitoyltransferase activity [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ceramide biosynthesis in keratinocyte and its role in skin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Keratinocyte differentiation and upregulation of ceramide synthesis induced by an oat lipid extract via the activation of PPAR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JCI Insight - Biogeographic and disease-specific alterations in epidermal lipid composition and single-cell analysis of acral keratinocytes [insight.jci.org]

- 13. A reconstructed human epidermal keratinization culture model to characterize ceramide metabolism in the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Peroxisome proliferator-activated receptors (PPARs) in dermatology: Challenge and promise - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lipidmaps.org [lipidmaps.org]

- 23. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 24. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

The Heterogeneity of Epidermal Sphingolipids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The intricate lipid matrix of the epidermis, particularly the stratum corneum, is paramount for maintaining a competent skin barrier. Among these lipids, sphingolipids, and specifically ceramides (B1148491), exhibit remarkable heterogeneity that is crucial for the skin's structural integrity and signaling functions. This technical guide provides an in-depth exploration of the diverse world of epidermal sphingolipids, detailing their quantitative distribution, the experimental protocols for their analysis, and the key metabolic and signaling pathways that govern their presence and function in the skin.

Quantitative Landscape of Epidermal Sphingolipids

The composition of sphingolipids in the stratum corneum is complex, with ceramides accounting for approximately 50% of the total lipid content by weight.[1][2] This complexity arises from the various combinations of sphingoid bases and fatty acids that form the ceramide backbone. The heterogeneity is not random; rather, it is a finely tuned system where specific ceramide classes contribute uniquely to the skin barrier's properties.

The nomenclature of ceramides reflects their molecular structure, indicating the type of sphingoid base and the nature of the N-acylated fatty acid. For example, CER[NS] denotes a ceramide with a non-hydroxy fatty acid (N) and a sphingosine (B13886) base (S).

Below are tables summarizing the quantitative data on the relative abundance of the major ceramide classes in the human stratum corneum, providing a comparative overview of their distribution.

Table 1: Relative Abundance of Major Ceramide Classes in Human Stratum Corneum

| Ceramide Class | Abbreviation | Sphingoid Base | Fatty Acid Type | Relative Abundance (%) |

| Ceramide NS | CER[NS] | Sphingosine | Non-hydroxy | 20-25 |

| Ceramide NP | CER[NP] | Phytosphingosine | Non-hydroxy | 15-20 |

| Ceramide AS | CER[AS] | Sphingosine | α-hydroxy | 10-15 |

| Ceramide AP | CER[AP] | Phytosphingosine | α-hydroxy | 5-10 |

| Ceramide EOS | CER[EOS] | Sphingosine | Esterified ω-hydroxy | 5-10 |

| Ceramide EOP | CER[EOP] | Phytosphingosine | Esterified ω-hydroxy | <5 |

| Ceramide EOH | CER[EOH] | 6-hydroxysphingosine | Esterified ω-hydroxy | <5 |

| Ceramide NH | CER[NH] | 6-hydroxysphingosine | Non-hydroxy | 10-15 |

| Ceramide AH | CER[AH] | 6-hydroxysphingosine | α-hydroxy | 5-10 |

| Ceramide NDS | CER[NDS] | Dihydrosphingosine | Non-hydroxy | <5 |

| Ceramide ADS | CER[ADS] | Dihydrosphingosine | α-hydroxy | <5 |

Data compiled from multiple sources.[3][4] The exact percentages can vary based on analytical methods, anatomical site, age, and ethnicity.

Table 2: Fatty Acid Chain Length Distribution in Major Human Stratum Corneum Ceramide Classes

| Ceramide Class | Predominant Fatty Acid Chain Lengths |

| CER[NS] | C24, C26 |

| CER[NP] | C24, C26 |

| CER[AS] | C16, C24, C26 |

| CER[AP] | C24, C26 |

| CER[EOS] | C30, C32 (esterified with linoleic acid) |

This table highlights the prevalence of very-long-chain fatty acids (VLCFAs) in epidermal ceramides, a key feature for the formation of the highly ordered lipid lamellae.[3][5]

Experimental Protocols for Epidermal Sphingolipid Analysis

The accurate analysis of the epidermal sphingolipidome requires meticulous sample preparation and sophisticated analytical techniques. This section provides detailed methodologies for the key experiments cited in sphingolipid research.

Epidermal Sample Collection: Tape Stripping

Tape stripping is a non-invasive method for collecting stratum corneum samples.[6][7]

Protocol:

-

Clean the selected skin area (e.g., forearm) with a dry wipe to remove surface contaminants.

-

Apply a disc of adhesive tape (e.g., D-Squame®) to the skin and press down firmly for a few seconds with a standardized pressure applicator.[7]

-

Remove the tape strip in a swift, continuous motion.

-

The first few strips, which may contain surface debris, are often discarded. Subsequent strips are collected for analysis.

-

For depth profiling, sequential tape strips from the same site can be collected and analyzed separately.[6]

Lipid Extraction from Stratum Corneum

A modified Bligh and Dyer method is commonly used for the efficient extraction of lipids from tape strips.[8][9]

Protocol:

-

Place the collected tape strips into a glass tube with a Teflon-lined cap.

-

Add a solvent mixture of chloroform (B151607):methanol (1:2, v/v) to the tube, ensuring the strips are fully submerged.

-

Vortex the mixture vigorously for 15 minutes.

-

Add chloroform and water to the tube to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v).

-

Vortex again for 2 minutes and then centrifuge at a low speed to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a glass pipette.

-

Transfer the lipid-containing chloroform phase to a new glass vial and evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the dried lipid extract in a small, known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for subsequent analysis.

Thin-Layer Chromatography (TLC) for Ceramide Separation

TLC is a cost-effective method for the separation and visualization of different lipid classes.[10][11]

Protocol:

-

Plate Preparation: Use pre-coated silica (B1680970) gel 60 TLC plates. For enhanced separation of certain ceramide species, plates can be impregnated with borate.

-

Sample Application: Spot the lipid extract onto the TLC plate at a designated origin line using a fine capillary tube. Also, spot known ceramide standards in separate lanes for identification.

-

Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for separating ceramides is a two-step development:

-

Visualization: After development, dry the plate and visualize the separated lipid spots. This can be done by spraying with a fluorescent dye (e.g., primuline) and viewing under UV light, or by using iodine vapor.

-

Quantification (Optional): The spots can be scraped from the plate, the lipids eluted, and then quantified using other methods. Densitometry can also be used for semi-quantitative analysis directly on the plate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Sphingolipid Profiling

LC-MS/MS is a powerful technique for the detailed identification and quantification of individual sphingolipid species.[3][13][14]

Protocol:

-

Chromatographic Separation (LC):

-

Inject the lipid extract into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Use a normal-phase column (e.g., silica) to separate ceramide classes or a reverse-phase column (e.g., C18) to separate individual molecular species based on their fatty acid chain length and saturation.

-

Employ a gradient elution with a mobile phase typically consisting of a mixture of solvents like hexane, isopropanol, and formic acid for normal-phase, or methanol, acetonitrile, and water with additives for reverse-phase.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC system is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM), for high sensitivity and specificity in quantifying known sphingolipids.[13]

-

For untargeted analysis, use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to identify novel or unexpected sphingolipid species.

-

Identification is based on the precursor ion mass-to-charge ratio (m/z) and the fragmentation pattern (MS/MS spectrum) compared to authentic standards or spectral libraries.

-

-

Data Analysis:

-

Process the raw data using specialized software to integrate peak areas and quantify the abundance of each lipid species relative to internal standards.

-

Signaling Pathways, Metabolic Processes, and Experimental Workflows

The heterogeneity of epidermal sphingolipids is a direct result of complex and highly regulated metabolic pathways. Understanding these pathways is crucial for comprehending skin homeostasis and the pathophysiology of skin diseases.

De Novo Ceramide Synthesis

This fundamental pathway builds ceramides from basic precursors in the endoplasmic reticulum.[1][15][16]

Caption: De novo synthesis of ceramides in the endoplasmic reticulum.

Sphingomyelin (B164518) Hydrolysis Pathway

A significant portion of ceramides in the stratum corneum is generated from the hydrolysis of sphingomyelin.[17][18]

Caption: Generation of ceramides from sphingomyelin hydrolysis.

Glucosylceramide Metabolism in the Epidermis

Glucosylceramides serve as important precursors for ceramides in the upper layers of the epidermis.[19][20][21]

Caption: Glucosylceramide synthesis and its conversion to ceramide.

Experimental Workflow for Epidermal Lipidomics

A logical workflow is essential for the comprehensive analysis of epidermal sphingolipids.[8][22][23]

Caption: A typical workflow for epidermal lipidomics analysis.

Conclusion

The heterogeneity of epidermal sphingolipids is a cornerstone of skin barrier function and cellular signaling. The intricate balance of different ceramide species, governed by complex metabolic pathways, is essential for maintaining skin health. Alterations in this delicate equilibrium are implicated in various skin disorders, including atopic dermatitis and psoriasis. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of epidermal sphingolipids, paving the way for the development of novel therapeutic strategies targeting the skin's lipid barrier.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipotype.com [lipotype.com]

- 7. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipidomic analysis of epidermal lipids: a tool to predict progression of inflammatory skin disease in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellntec.com [cellntec.com]

- 10. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]

- 13. Profile and quantification of human stratum corneum ceramides by normal-phase liquid chromatography coupled with dynamic multiple reaction monitoring of mass spectrometry: development of targeted lipidomic method and application to human stratum corneum of different age groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS[S] [agris.fao.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The role of epidermal sphingolipids in dermatologic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Glucosylceramide metabolism is regulated during normal and hormonally stimulated epidermal barrier development in the rat [pubmed.ncbi.nlm.nih.gov]